![molecular formula C23H37NOSSn B14321351 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine CAS No. 104608-57-3](/img/structure/B14321351.png)
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine is a complex organotin compound featuring a pyridine ring substituted with a tricyclohexylstannyl group and a sulfanyl group
Méthodes De Préparation
The synthesis of 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl chloride in the presence of a sulfanyl group donor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the organotin compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with organotin components.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine exerts its effects involves the interaction of its organotin moiety with biological molecules. The tricyclohexylstannyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine include other organotin pyridine derivatives, such as:
- 1-Oxo-2-[(tricyclohexylstannyl)oxy]-1lambda~5~-pyridine
- 1-Oxo-2-[(tricyclohexylstannyl)amino]-1lambda~5~-pyridine These compounds share the organotin moiety but differ in the nature of the substituent attached to the pyridine ring. The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
104608-57-3 |
|---|---|
Formule moléculaire |
C23H37NOSSn |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
tricyclohexyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane |
InChI |
InChI=1S/3C6H11.C5H5NOS.Sn/c3*1-2-4-6-5-3-1;7-6-4-2-1-3-5(6)8;/h3*1H,2-6H2;1-4,8H;/q;;;;+1/p-1 |
Clé InChI |
LEBRWGVZZNCYAN-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SC4=CC=CC=[N+]4[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


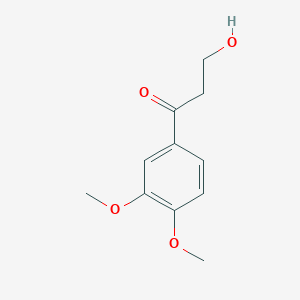
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
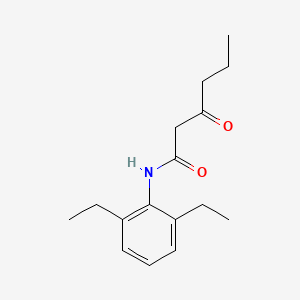
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
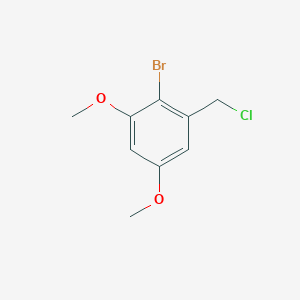
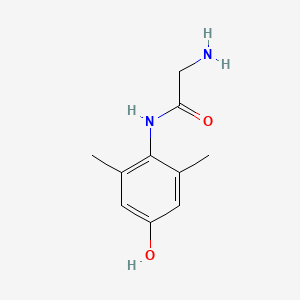
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
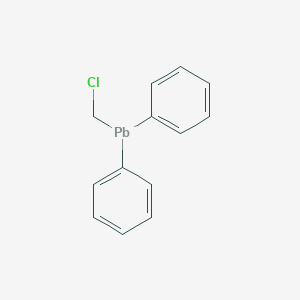
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
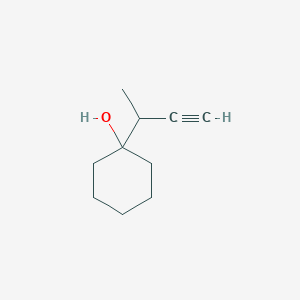
![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
